molecular formula C19H21NO4S B2980883 2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide CAS No. 2097922-18-2

2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide

Cat. No.: B2980883
CAS No.: 2097922-18-2
M. Wt: 359.44
InChI Key: OELLCHNKZPEEFD-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a synthetic organic compound with the CAS registry number 2097922-18-2 and a molecular formula of C 19 H 21 NO 4 S . It has a molecular weight of approximately 359.4 g/mol and features a benzodioxole group, a tetrahydropyran (oxan-4-yl) ring, and a thiophene moiety within its molecular structure . The 1,3-benzodioxole functional group, a key structural component of this molecule, is a methylenedioxyphenyl derivative known to be present in a wide range of bioactive molecules, frequently investigated for its relevance in pharmaceutical and agrochemical research . As a complex molecule incorporating multiple heterocyclic systems, this acetamide derivative is of significant interest in early-stage discovery research for the synthesis and screening of novel biologically active compounds . The compound is offered in various quantities suitable for research purposes, and researchers are responsible for confirming the identity and purity of the product prior to use. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c21-18(11-13-3-4-15-16(10-13)24-12-23-15)20-19(17-2-1-9-25-17)14-5-7-22-8-6-14/h1-4,9-10,14,19H,5-8,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELLCHNKZPEEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the oxane and thiophene rings through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Property Comparison
Compound Name/ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Synthesis Yield (%) Key Spectral Data
Target Compound C₂₁H₂₃NO₄S 385.48 Benzodioxol, Thiophen-2-yl, Oxan-4-yl N/A N/A NMR, MS (inferred)
2-{[5-(4-Chlorobenzylidene)-...}acetamide C₁₉H₁₄ClN₃O₃S₂ 440.92 4-Chlorobenzylidene, 4-Methoxyphenyl 186–187 90 $^1$H-NMR, MS
N-(3-Acetyl-2-thienyl)acetamide C₈H₉NO₂S 195.22 3-Acetylthiophen-2-yl N/A N/A $^1$H, $^{13}$C NMR
Compound C₂₂H₂₀N₂O₄S₂ 440.50 Benzodioxol, Thiazole, Thioether N/A N/A N/A
N-(2-Ethoxyphenyl)-2-(thiazol-5-yl)acetamide C₁₃H₁₄N₂O₃S₂ 310.39 Ethoxyphenyl, Thiazol-5-yl N/A N/A IR, MS

Key Observations:

Substituent Diversity: The target compound’s oxan-4-yl and thiophen-2-yl groups distinguish it from analogs with simpler aryl or heteroaryl substituents (e.g., 4-chlorobenzylidene in or ethoxyphenyl in ).

Synthesis Yields : While the target compound’s yield is unspecified, analogs in demonstrate yields ranging from 53% to 90%, depending on substituent complexity .

Functional Group Impact on Properties

  • Thiophene vs. Thiazole : The target’s thiophen-2-yl group contrasts with thiazole rings in and . Thiophene’s lower electronegativity compared to thiazole may alter electronic distribution and reactivity .
  • Oxan-4-yl Group : This tetrahydropyran substituent is unique to the target compound and could improve solubility compared to purely aromatic analogs (e.g., ’s chlorobenzylidene derivatives) .

Pharmacological Potential (Inferred)

Though direct activity data for the target compound are absent, structurally related acetamides exhibit diverse bioactivities:

  • Antitubercular Activity : highlights benzazole acetamides with antitubercular properties, suggesting the acetamide backbone’s relevance in drug design .
  • Antimicrobial Potential: Compounds with nitro-furyl substituents (e.g., ’s Compound 12) often display antimicrobial effects, though the target compound lacks such groups .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H21NO4SC_{19}H_{21}NO_4S, with a molecular weight of approximately 359.44 g/mol. The structure incorporates a benzodioxole moiety , an oxane group , and a thiophene ring , which are significant for its biological interactions and reactivity.

PropertyValue
Molecular FormulaC19H21NO4S
Molecular Weight359.44 g/mol
InChIInChI=1S/C19H21NO4S
CAS NumberNot specified

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds synthesized in similar structural classes have shown significant inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. One study reported IC50 values for α-amylase inhibitors ranging from 0.68 µM to 0.85 µM, indicating strong activity against this target . The compound IIc , a derivative closely related to our compound of interest, demonstrated substantial blood glucose reduction in streptozotocin-induced diabetic mice, showcasing its therapeutic potential .

Anticancer Activity

Research has also explored the anticancer properties of benzodioxole derivatives. In vitro assays indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 26 µM to 65 µM . These findings suggest that compounds similar to This compound could serve as candidates for further development in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. The presence of the benzodioxole core is particularly notable as it has been linked to various pharmacological effects, including anti-inflammatory and antimicrobial activities . Further mechanistic studies are necessary to elucidate the exact pathways through which this compound exerts its effects.

Study on α-Amylase Inhibition

A detailed study characterized several benzodioxole derivatives, including our compound of interest. The researchers found that compounds with similar structural features effectively inhibited α-amylase activity, making them promising candidates for managing diabetes .

Cytotoxicity Assessment

In another study, the cytotoxicity of benzodioxole derivatives was assessed across different cell lines. The results indicated that while some derivatives were effective against cancer cells, they exhibited minimal toxicity towards normal cells, suggesting a favorable safety profile .

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